Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal

Caspase-1 Inflammasome Enzyme Inhibition

This N-methylated tetrapeptide aldehyde is a potent, reversible caspase-1 inhibitor (Ki=200 pM) with selectivity for inflammatory caspases-1, -4, and -5. The dual N-methylations at the Tyr-Val and Ala-Asp amide bonds confer enhanced metabolic stability and modulated membrane permeability over non-methylated analogs like Ac-YVAD-CHO. Its reversible aldehyde warhead enables precise temporal control in pulse-chase experiments for NLRP3, NLRC4, and AIM2 inflammasome activation studies, and supports 'washout' designs for direct target engagement validation. Choose this compound for unambiguous caspase-1 pathway deconvolution in mixed cell death models.

Molecular Formula C25H36N4O8
Molecular Weight 520.6 g/mol
CAS No. 290814-90-3
Cat. No. B3257534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
CAS290814-90-3
Molecular FormulaC25H36N4O8
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
InChIInChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34)/t15-,18-,20-,22-/m0/s1
InChIKeyYWDYZNNKJIPYAY-LYKNXKPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal (CAS 290814-90-3): A Prototypical Reversible Caspase-1 Inhibitor with N-Methyl Modifications


Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal, also known as Caspase-1 Inhibitor I or Ac-Tyr-(NMe)Val-Ala-(NMe)Asp-CHO, is a synthetic tetrapeptide aldehyde that functions as a potent, reversible inhibitor of caspase-1 (interleukin-1β converting enzyme, ICE). The compound features N-methylations at the tyrosine-valyl and alanyl-aspartyl amide bonds, which distinguish it from its non-methylated analog Ac-YVAD-CHO and are hypothesized to confer enhanced metabolic stability and modulated membrane permeability [1]. As a foundational tool compound in inflammasome and pyroptosis research, it remains a reference standard for probing caspase-1-dependent pathways .

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal: Why Simple Caspase-1 Inhibitor Substitution is Scientifically Unjustified


Caspase-1 inhibitors are not functionally interchangeable. Substitution among analogs such as Ac-YVAD-CHO, Ac-YVAD-CMK, or Z-YVAD-FMK without quantitative justification can introduce confounding variables in experimental outcomes due to differences in reversibility (aldehyde vs. chloromethyl/fluoromethyl ketone warheads), potency (Ki variation up to ~4-fold), and selectivity profiles across the caspase family [1]. Critically, the N-methyl modifications present in acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal are not present in its closest analog, Ac-YVAD-CHO; N-methylation has been demonstrated in broader peptidomimetic contexts to influence both metabolic stability and membrane permeability, parameters that directly affect inhibitor durability and cell-based assay interpretation [2]. Consequently, procurement decisions must be grounded in the specific structural and pharmacological attributes of this compound rather than relying on generic 'caspase-1 inhibitor' designation.

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal: Direct Comparative Quantitative Evidence for Procurement and Selection


Superior Intrinsic Potency: Ki of 200 pM vs. Ac-YVAD-CHO (0.76 nM) Against Human Recombinant Caspase-1

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal demonstrates approximately 3.8-fold higher potency for human recombinant caspase-1 compared to its non-methylated analog Ac-YVAD-CHO, as measured by equilibrium inhibition constant (Ki) [1].

Caspase-1 Inflammasome Enzyme Inhibition

Caspase Selectivity Profile: Defined Inhibition of Caspase-1, -4, and -5

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal exhibits a defined selectivity profile, potently inhibiting the inflammatory caspases-1, -4, and -5, while displaying substantially weaker activity against apoptotic caspases such as caspase-2, -3, -6, -7, -8, -9, and -10 [1]. This selectivity window is critical for dissecting inflammasome-specific signaling from broader apoptotic cascades.

Caspase-4 Caspase-5 Inflammatory Caspases

Reversible Aldehyde Warhead Enables Temporal Control vs. Irreversible CMK/FMK Inhibitors

The aldehyde warhead of acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal confers reversible, competitive inhibition of caspase-1, contrasting sharply with the irreversible covalent modification induced by chloromethyl ketone (CMK) and fluoromethyl ketone (FMK) inhibitors such as Ac-YVAD-CMK and Z-YVAD-FMK [1]. Reversible inhibition allows for washout experiments, kinetic analyses, and temporal control over target engagement that are impossible with irreversible inhibitors.

Reversible Inhibition Aldehyde Warhead CMK Inhibitor

N-Methyl Modifications: Structural Basis for Enhanced Metabolic Stability and Membrane Permeability

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal incorporates N-methyl groups at two backbone amide bonds (Tyr-Val and Ala-Asp), absent in Ac-YVAD-CHO. Systematic reviews of caspase-1 inhibitor pharmacology establish that N-terminal capping and backbone modifications directly modulate metabolic stability and membrane permeability [1]. While direct comparative stability data for this exact compound are limited, the established class principle indicates that N-methylation confers resistance to proteolytic degradation and may enhance passive cellular uptake relative to non-methylated analogs [2].

Peptidomimetic N-Methylation Metabolic Stability

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal: Evidence-Backed Application Scenarios for Procurement Planning


In Vitro Inflammasome Activation and IL-1β/IL-18 Release Assays

Given its high potency (Ki=200 pM) and selectivity for inflammatory caspases-1, -4, and -5, this compound is optimally deployed in cell-based assays measuring NLRP3, NLRC4, or AIM2 inflammasome activation. The reversible aldehyde warhead allows for precise temporal control, enabling pulse-chase experiments to delineate the kinetics of pro-inflammatory cytokine processing and pyroptotic cell death [1].

Differentiation of Caspase-1-Dependent vs. Caspase-3/7-Dependent Apoptotic Pathways

The defined selectivity profile of acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal makes it a critical tool for distinguishing inflammatory caspase-1 signaling from apoptotic caspase-3/7-mediated cell death. Its use alongside a caspase-3/7-specific inhibitor (e.g., Ac-DEVD-CHO) enables unambiguous pathway deconvolution in mixed cell death models .

Reversible Inhibition Washout Studies for Target Engagement Validation

In contrast to irreversible CMK/FMK inhibitors, this compound's reversible binding allows for 'washout' experimental designs where inhibitor is removed and recovery of caspase-1 activity is monitored. This is essential for validating direct target engagement, assessing inhibitor residence time, and confirming that observed phenotypic effects are not due to permanent cellular damage [1].

In Vivo Proof-of-Concept Studies Requiring Dosing Flexibility

Although not an optimized clinical candidate, the N-methyl scaffold offers a starting point for medicinal chemistry optimization aimed at improving in vivo stability and exposure. Researchers requiring a reversible caspase-1 inhibitor for acute in vivo models (e.g., endotoxemia, acute pancreatitis) may select this compound over irreversible alternatives to avoid persistent target inhibition that could confound recovery phase analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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